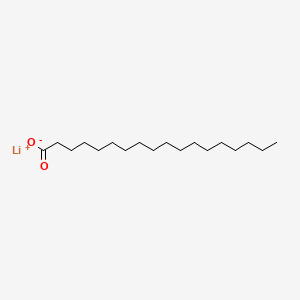

CID 57473343

Description

Properties

CAS No. |

4485-12-5 |

|---|---|

Molecular Formula |

C18H36LiO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

lithium octadecanoate |

InChI |

InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

FSWZDJUNHJMBSQ-UHFFFAOYSA-N |

Isomeric SMILES |

[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

[Li].CCCCCCCCCCCCCCCCCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

4485-12-5 66071-82-7 |

physical_description |

Other Solid; Water or Solvent Wet Solid; Dry Powder White powder with a mild odor; [Alfa Aesar MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lithium octadecanoate; Lithalure; Lithium stearate; Octadecanoic acid, lithium salt; Stavinor; |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Lithium Stearate

Precursor Selection and Stoichiometric Considerations in Lithium Stearate (B1226849) Synthesis

The primary fatty acid precursor for lithium stearate is stearic acid (C₁₈H₃₆O₂). It is a long-chain saturated fatty acid that can be sourced from the hydrolysis of various animal and vegetable fats and oils. samanshimi.com In addition to stearic acid, its derivatives are also employed, most notably 12-hydroxystearic acid. The synthesis involving 12-hydroxystearic acid results in lithium 12-hydroxystearate, a key component in multipurpose greases due to its higher dropping point and improved stability compared to standard lithium stearate. wikipedia.orgakjournals.com The presence of the hydroxyl group on the fatty acid chain enhances the gelling properties of the resulting soap. The choice between stearic acid and its derivatives is largely application-driven, depending on the desired thermal and mechanical properties of the end product.

The selection of the lithium source is crucial for the reaction pathway and kinetics. The most common and direct reactant is lithium hydroxide (B78521) (LiOH), often used in its monohydrate form (LiOH·H₂O). samanshimi.comprepchem.comfrankalkanes.com Lithium hydroxide is a strong base, which allows for a direct and efficient neutralization reaction with the acidic proton of stearic acid. Other lithium compounds can be used in alternative synthetic routes. For instance, lithium chloride (LiCl) is utilized in double displacement reactions. google.com The choice of the lithium precursor can be influenced by factors such as cost, availability, and the desired reaction conditions (e.g., aqueous vs. non-aqueous media). berkeley.edu

Reaction Pathways and Mechanistic Insights into Lithium Stearate Formation

The formation of lithium stearate can be achieved through several reaction pathways. The two primary methods are direct acid-base neutralization and double displacement (metathesis). Each route offers distinct advantages regarding reaction conditions, scalability, and purity of the resulting product.

The most straightforward and widely used method for synthesizing lithium stearate is the direct neutralization of stearic acid with a lithium base, typically lithium hydroxide. wikipedia.orgfrankalkanes.com This reaction is a classic acid-base saponification process.

This process can be carried out in different media. In an aqueous method, a suspension of stearic acid in water is heated, and an aqueous solution of lithium hydroxide is added. prepchem.com For instance, a suspension of 55.0 g of stearic acid and 8.1 g of lithium hydroxide monohydrate in 550 ml of water can be heated to 80°C. prepchem.com The reaction proceeds as the stearic acid is neutralized, forming the lithium stearate soap. Another approach is the fusion or melt method, where stearic acid is heated above its melting point (around 70°C), and lithium hydroxide is added directly to the molten acid, often in the presence of a catalyst. google.com This method avoids the use of large volumes of water, making it potentially more efficient in terms of energy for product drying.

An alternative route to lithium stearate is through a double displacement or metathesis reaction. khanacademy.org This method typically involves a two-step process. First, stearic acid is saponified with a more common and often cheaper alkali hydroxide, such as sodium hydroxide (NaOH), to form sodium stearate. Subsequently, a soluble lithium salt, like lithium chloride (LiCl), is added to the sodium stearate solution. The lithium ions displace the sodium ions, leading to the precipitation of the less soluble lithium stearate. google.com

The reaction sequence is:

C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

C₁₇H₃₅COONa + LiCl → C₁₇H₃₅COOLi (Lithium Stearate)↓ + NaCl (Sodium Chloride)

This method allows for good control over particle size and purity, as the lithium stearate precipitates out of the aqueous solution. google.com A described production process involves dissolving 51.5 kg of sodium hydroxide in water, adding 300 kg of stearic acid and heating, followed by the addition of a solution containing 69 kg of lithium chloride to initiate the reaction. google.com This process can yield a product with a purity of over 99.5%. google.com

Optimization of Reaction Conditions for Enhanced Lithium Stearate Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of lithium stearate while minimizing production costs. Key parameters include temperature, the use of catalysts, and the stoichiometric ratio of reactants.

Temperature: The reaction temperature significantly affects the reaction rate and the physical properties of the final product. In aqueous neutralization, temperatures are typically maintained between 80°C and 100°C to ensure the stearic acid is molten and to facilitate the reaction. prepchem.comgoogle.com In the fusion method, temperatures are higher, ranging from 140°C to 205°C. google.com Careful temperature control is necessary to prevent degradation of the fatty acid and to achieve the desired crystalline form of the lithium stearate. akjournals.comresearchgate.net

Catalysts: In the fusion process, catalysts can be employed to accelerate the reaction and reduce the formation of impurities. google.com Examples of catalysts mentioned in patent literature include lithium nitrite, lithium hypochlorite, and others. google.com The catalyst can enable the reaction to proceed more efficiently at lower temperatures or in shorter time frames.

Stoichiometry and Post-Treatment: Precise control of the reactant ratios is crucial. An excess of stearic acid can lead to a product with a high free fatty acid content, which is undesirable in many applications. Conversely, an excess of lithium hydroxide can result in a product that is too alkaline. A Chinese patent outlines specific weight ratios for reactants and catalysts to optimize the final product's properties, such as acid number and whiteness. google.com After the reaction, post-treatment steps like drying are critical. Methods such as spray drying are used to collect the lithium soap, particularly when it is difficult to filter. wikipedia.org

Below are interactive tables summarizing research findings on reaction optimization from various synthetic approaches.

Table 1: Parameters from Direct Neutralization (Fusion Method) for Lithium Stearate Synthesis Data extracted from a patented preparation method. google.com

| Parameter | Embodiment 1 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|

| Stearic Acid (g) | 910 | 900 | 920 |

| Lithium Hydroxide (g) | 60 | 70 | 65 |

| Catalyst | Lithium Nitrite (20g) | Lithium Nitrite (15g) | None |

| Reaction Temperature (°C) | 140 | 145 | 145 |

| Reaction Time (min) | 60 | 100 | 80 |

| Antioxidant | Formaldehyde (10g) | Distearyl pentaerythritol (B129877) diphosphite (15g) | Formaldehyde (10g) |

| Final Acid Number | 0.1 | 0.2 | 0.3 |

| Final Whiteness (Initial) | 97 | 95 | 94 |

Table 2: Parameters from Double Displacement Method for Lithium Stearate Synthesis Data extracted from a patented production process. google.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Stearic Acid (kg) | 300 | 300 | 300 |

| Sodium Hydroxide (kg) | 51.5 | 51.5 | 51.5 |

| Heating Temperature (°C) | 100 | 140 | 180 |

| Lithium Chloride (kg) | 69 | 69 | 69 |

| Reaction Time (h) | 5 | 1 | 0.5 |

| Final Yield (kg) | 301.9 | 295.8 | 290.5 |

| Melting Point (°C) | 220.5-221.5 | 220.0-221.5 | 220.0-221.0 |

Influence of Temperature and Pressure on Lithium Stearate Reaction Efficiencies

Temperature is a critical parameter in the synthesis of lithium stearate, significantly influencing reaction rates and the physical state of the reactants and products. The synthesis is typically conducted at elevated temperatures to ensure the stearic acid is in a molten state and to accelerate the saponification reaction.

One common industrial method involves heating stearic acid to a temperature range of 145-205°C at ambient pressure before introducing lithium hydroxide. google.com This high-temperature approach, often referred to as fusion or melt synthesis, facilitates a direct reaction between the molten fatty acid and the lithium base. The reaction is generally carried out until the free fatty acid content is significantly reduced, indicating a high conversion to lithium stearate. For instance, in an aqueous suspension method, heating a mixture of stearic acid and lithium hydroxide monohydrate to 80°C for about an hour can reduce the free fatty acid content to as low as 0.4%. prepchem.com

Another method involves a two-step process where stearic acid is first saponified with sodium hydroxide in an aqueous solution, which is then heated to over 100°C. google.com Subsequently, an aqueous solution of lithium chloride is added to precipitate lithium stearate. google.com The temperature in this process is crucial for both the initial saponification and the subsequent metathesis reaction.

Thermoanalytical studies, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide further insight into the thermal behavior of lithium stearate. akjournals.comresearchgate.net DSC curves show that lithium stearate undergoes several phase transitions. osti.gov Under an inert atmosphere, endothermic transitions are observed between 97°C and 115°C, and again between 180°C and 230°C. akjournals.com The melting transition occurs around 225°C to 228°C. osti.gov These thermal events are critical for process design, as they define the temperature window for synthesis and subsequent processing steps like drying and cooling. google.com

The synthesis of lithium stearate is typically conducted at atmospheric pressure, as indicated by various patented processes. google.comgoogle.com The reaction does not inherently require high pressure to proceed efficiently. The primary focus is on temperature control to manage the reaction rate and the physical properties of the reaction mass.

Table 1: Influence of Temperature on Lithium Stearate Synthesis

| Method | Temperature Range (°C) | Pressure | Key Observations | Reference |

|---|---|---|---|---|

| Melt Synthesis | 145 - 205 | Ambient | Direct reaction of molten stearic acid with lithium hydroxide. | google.com |

| Aqueous Suspension | 80 | Ambient | High conversion with free fatty acid content reduced to 0.4%. | prepchem.com |

| Double Decomposition | >100 | Ambient | Two-step process involving sodium stearate formation followed by reaction with a lithium salt. | google.com |

Solvent Effects on Lithium Stearate Nucleation and Growth

The choice of solvent, or the absence thereof, plays a pivotal role in the synthesis of lithium stearate, directly impacting the reaction medium, nucleation process, and the final crystal structure. Synthesis can be broadly categorized into solvent-based (typically aqueous) and solvent-free (melt) processes.

In aqueous methods, water acts as a medium to dissolve the lithium base (e.g., lithium hydroxide monohydrate) and to disperse the stearic acid. prepchem.compatsnap.com The reaction occurs at the interface between the aqueous phase and the fatty acid. The limited solubility of the resulting lithium stearate in water (0.09 g/100 mL) leads to its precipitation from the solution, driving the reaction to completion. nanotrun.comsamaterials.com This precipitation process is a form of nucleation and growth, where the solvent properties influence the particle size and morphology of the final product.

Conversely, the melt synthesis process is conducted without a solvent. google.com In this scenario, molten stearic acid itself acts as the reaction medium. The absence of a solvent can lead to a more direct and potentially faster reaction, but it also presents challenges in terms of heat and mass transfer due to the high viscosity of the molten soap. The nucleation and growth in this case occur from a highly concentrated medium, which can influence the crystalline structure of the lithium stearate.

The solubility of lithium stearate is extremely limited in a wide range of common solvents, which is a critical factor for its application but also a key consideration during synthesis. osti.gov This low solubility is fundamental to its function as a thickener in lubricating greases, where it forms a fibrous network through crystallization in a base oil. nanotrun.com The interaction between the lithium stearate fibers and the solvent (base oil) determines the mechanical and rheological properties of the grease. researchgate.netasme.org While not directly about synthesis, studies on the crystallization of related compounds like methyl stearate show strong evidence that solvent choice influences solubility and nucleation behavior, which is an analogous principle. whiterose.ac.uk

Table 2: Solvent Effects in Lithium Stearate Synthesis

| Synthesis Type | Solvent | Role of Solvent | Impact on Nucleation and Growth | Reference |

|---|---|---|---|---|

| Aqueous Process | Water | Dispersant for stearic acid and solvent for lithium hydroxide. | Product precipitates due to low solubility, influencing particle morphology. | prepchem.comgoogle.com |

| Melt Process | None (Molten Stearic Acid) | Reactant also serves as the reaction medium. | Nucleation occurs from a highly viscous, concentrated melt. | google.com |

| Grease Production | Base Oil | Final medium for the thickener. | Lithium stearate crystallizes to form a fibrous network that thickens the oil. | nanotrun.com |

Stirring Regimes and Mass Transfer Limitations in Lithium Stearate Synthesis

Effective mixing is essential in the synthesis of lithium stearate to overcome mass transfer limitations and ensure a complete and uniform reaction. The reaction system is often heterogeneous, involving solid, liquid, and sometimes molten phases. Adequate agitation is required to bring the reactants into intimate contact.

In both aqueous and melt synthesis processes, constant stirring is specified to homogenize the reaction mixture. In the melt process, as the reaction progresses, the viscosity of the mixture increases significantly with the formation of lithium stearate. This high viscosity can impede mixing and create challenges for mass and heat transfer. Inadequate stirring can lead to localized overheating and incomplete reaction, resulting in a product with higher levels of unreacted stearic acid and lower purity.

The importance of stirring is also highlighted in the production of lithium greases, where lithium stearate is formed in situ. The saponification reaction is carried out in a portion of the base oil, and the mixture is agitated vigorously. arcjournals.org The quality of the final grease, particularly the structure of the soap fiber network, is highly dependent on the stirring regime during and after the saponification process.

Studies on the crystallization of related lithium salts, such as lithium carbonate, have shown that the stirring rate has a significant impact on the particle size of the final product. mdpi.com An increase in the stirring rate generally leads to a decrease in the average particle size due to increased mass transfer rates and the prevention of excessive agglomeration. mdpi.com This principle can be extended to the synthesis of lithium stearate, where the stirring regime will influence not only the reaction kinetics but also the physical properties of the resulting powder or soap fibers.

Process Engineering Aspects and Scalability of Lithium Stearate Production

The industrial-scale production of lithium stearate involves several process engineering considerations to ensure efficiency, product quality, and economic viability. The choice between different synthetic routes, such as the direct fusion process or the double decomposition method, depends on factors like raw material costs, desired product purity, and available equipment.

The direct fusion process, while seemingly simpler, requires reactors capable of handling high temperatures and viscous materials. google.com A patented method describes a process where molten lithium stearate is sprayed through a nozzle and cooled by a counter-current of cold air to form microparticles. google.com This integrated synthesis and particle formation step is an example of process intensification that can improve efficiency at scale.

The double decomposition method involves more steps and handling of aqueous streams but can result in a high-purity product. google.com A key challenge in this process is the efficient separation and drying of the precipitated lithium stearate. Centrifuges are often used for dewatering, followed by drying in equipment like pneumatic conveying dryers to obtain the final powder product. google.com A process of this nature has been reported to achieve a purity of over 99.5% and a yield of over 95%. google.com

Scalability also brings economic challenges, particularly related to raw materials. The price and availability of lithium hydroxide can be volatile, driven by the high demand for lithium in the battery industry. marketreportanalytics.comnlgi.orgfastmarkets.com This creates a significant challenge for the grease industry and other sectors that use lithium stearate. nlgi.org Consequently, there is ongoing interest in optimizing production processes to maximize yield and in exploring alternative thickeners. nlgi.org

Structural Elucidation and Morphological Characterization of Lithium Stearate

Spectroscopic Techniques for Molecular Structure Determination of Lithium Stearate (B1226849)

Spectroscopic methods provide valuable insights into the functional groups, bonding, and molecular arrangement of lithium stearate.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of Lithium Stearate

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is widely used to identify the functional groups present in lithium stearate and study changes in molecular vibrations.

FTIR spectroscopy can confirm the presence of characteristic peaks associated with carboxylate and aliphatic C-H deformations in lithium stearate osti.gov. Comparing the FTIR spectrum of lithium stearate to that of stearic acid reveals marked differences, particularly the disappearance of the strong C=O absorption maximum around 1702 cm⁻¹ in stearic acid, which is completely absent in lithium stearate csic.es. This indicates the formation of the carboxylate salt. Characteristic absorption maxima for the aliphatic portion of the molecule remain essentially unchanged from the acid to the soap csic.es.

Raman spectroscopy, a complementary technique, provides information about the chemical nature of compounds through the identification of functional groups and molecular vibrations mdpi.com. It can be used to investigate the vibration of chemical compound molecules and assess structural changes mdpi.com. While specific detailed Raman spectral data for pure lithium stearate were not extensively found in the search results, Raman spectroscopy is a powerful tool for analyzing molecular structure and has been applied in studies involving lithium compounds and stearates, such as evaluating structural changes in lubricating grease thickened with lithium stearate and modified with montmorillonite (B579905) mdpi.com.

A table summarizing characteristic FTIR peaks for lithium stearate, based on available data, is presented below:

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) |

| Aliphatic C-H deformations | Characteristic peaks present |

| Carboxylate | Characteristic peaks present |

| C=O (from stearic acid) | Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Compositional Analysis of Lithium Stearate

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local environment of atoms within a molecule, offering insights into conformation and composition. For lithium stearate, both ¹H and ¹³C NMR could theoretically be used to analyze the aliphatic chain and the carboxylate group. Additionally, solid-state NMR, particularly ⁶Li and ⁷Li MAS-NMR, can provide information about the lithium environment and dynamics in solid lithium compounds rsc.orgrsc.org.

X-ray Diffraction Analysis of Lithium Stearate Crystalline Architectures

X-ray diffraction (XRD) techniques are essential for understanding the crystalline structure of lithium stearate, including its phase identification and atomic arrangement.

Powder X-ray Diffraction for Polymorphic Phase Identification of Lithium Stearate

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a powdered sample. It provides a diffraction pattern of peaks at specific angles (2θ) and intensities, which are characteristic of the material's crystal structure. PXRD can be used to identify different polymorphic forms of a crystalline compound researchgate.net.

Alkali metal stearates, including lithium stearate, are known to exhibit liquid crystalline behavior and undergo multiple phase transitions osti.gov. PXRD can be used to study these transitions and identify the different crystalline phases that exist at various temperatures or conditions. While detailed PXRD patterns and specific peak data for lithium stearate polymorphs were not extensively provided in the search results, PXRD is a standard method for characterizing the crystalline phases of metal stearates and has been used in studies involving lithium stearate to identify crystalline phases chalcogen.roresearchgate.net. The intensity of each peak in a PXRD pattern is related to the arrangement of atoms within the crystal structure quora.com.

Single Crystal X-ray Diffraction for Precise Atomic Positioning within Lithium Stearate Lattice

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed information about the atomic arrangement within a crystalline material. By analyzing the diffraction pattern produced by a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and the unit cell parameters uhu-ciqso.es. This technique is crucial for solving the complete crystal structure.

The prerequisite for SCXRD is the availability of a suitable single crystal uhu-ciqso.es. Growing single crystals of sufficient size and quality for SCXRD can be challenging for some materials, including potentially metal stearates with long aliphatic chains which may favor layered or fibrous structures rather than large, well-formed single crystals. While SCXRD is a fundamental technique for precise atomic positioning, specific reported single-crystal structures for lithium stearate were not prominently found in the search results, although studies on single crystal structures of short-chain lithium n-alkanoates and other metal carboxylates exist researchgate.netscilit.comacs.org. Obtaining a high-resolution single-crystal structure of lithium stearate would provide definitive data on its lattice parameters and atomic arrangement.

Microscopic Investigations of Lithium Stearate Particle Morphology and Microstructure

Microscopic techniques are employed to visualize the physical form, size, and arrangement of lithium stearate particles, which constitute its morphology and microstructure.

Scanning Electron Microscopy (SEM) is a common technique used to examine the surface morphology and microstructure of materials. SEM can provide high-resolution images showing the shape, size distribution, and aggregation of lithium stearate particles. Studies involving lithium stearate have utilized SEM to observe the morphology of materials where lithium stearate is used, such as modified MoS₂ samples and composite lithium soap fibers chalcogen.roresearchgate.netrsc.org. SEM images can reveal details about the fibrous structure often formed by metal stearates, which is important for their application as thickeners in greases rsc.org.

Transmission Electron Microscopy (TEM) can provide even higher resolution images, allowing for the examination of the internal microstructure and nanoscale features of lithium stearate particles or composites containing lithium stearate researchgate.net. Cryo-TEM has been used to investigate the morphology and kinetics of silver stearate self-assembly from lithium stearate, revealing the formation of vesicles nih.govacs.org.

Light microscopy can also be used to probe the morphology of materials involving lithium stearate, offering a less detailed but still informative view of particle shape and distribution nih.govacs.org.

These microscopic techniques collectively provide essential visual evidence of how the molecular structure and crystalline arrangement of lithium stearate translate into its macroscopic physical form, influencing its properties and performance in various applications. The morphology can range from powders to fibrous structures, depending on the synthesis and processing conditions atamanchemicals.comrsc.org.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape of Lithium Stearate

Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface topography and particle shape of materials like lithium stearate. SEM images provide detailed visual information about the morphology of lithium stearate particles, revealing their size, shape, and how they aggregate.

Research on lithium greases, which use lithium stearate or lithium 12-hydroxystearate as thickeners, often utilizes SEM to study the fibrous network formed by the soap thickener within the base oil. SEM micrographs of lithium 12-hydroxystearate greases have shown networks of entangled fibers. mdpi.com Studies have indicated that the shape of the particles formed by the thickener can influence the grease's properties. For example, filamentous lithium thickeners have been shown to create stronger networks compared to the roundish aggregates formed by magnesium and zinc stearate thickeners. mdpi.com

SEM analysis of lithium 12-hydroxystearate greases has revealed fiber diameters typically ranging from 30 to 80 nm. mdpi.com Other studies on lithium greases (using lithium 12-hydroxystearate or lithium complex soaps) have reported fiber diameters between 0.1 and 0.5 µm based on SEM and AFM images. mdpi.com The concentration of the thickener can also affect the structure observed via SEM; higher concentrations of lithium 12-hydroxystearate have been associated with more entanglements in the fibrous network. mdpi.com

SEM is also used to examine changes in the microstructure of lithium grease due to shear degradation, showing how the fibrous network can be destroyed and fibers shortened by mechanical stress. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features of Lithium Stearate

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the investigation of the internal structure and nanoscale features of materials. While less information is readily available specifically on TEM of pure lithium stearate in the search results, TEM is a crucial tool for understanding the morphology of related lithium soap structures, particularly in the context of lubricating greases and novel composite materials.

Studies on composite lithium soap fibers, which involve lithium stearate, have utilized TEM to confirm nanoscale structures. For instance, TEM has been used in conjunction with X-ray diffraction to characterize precursors containing transition metal hydroxides and Mn₃O₄ in materials where in situ formed lithium stearate is pyrolyzed. researchgate.net

TEM is also employed in the study of the structures of gels and lubricating greases formed by lithium 12-hydroxyoctadecanoate, providing insights into the large-scale tridimensional network of soap fibers and correlating structure with rheological properties. researchgate.net While these studies focus on lithium 12-hydroxystearate, the principles and techniques are applicable to understanding the nanoscale morphology of lithium stearate itself or in composite systems.

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Interactions of Lithium Stearate

Atomic Force Microscopy (AFM) is a surface sensitive technique that can provide high-resolution three-dimensional topography information and measure surface roughness. suffolk.edu It can also probe interfacial interactions and mechanical properties at the nanoscale. suffolk.educeramist.or.kr

AFM has been used in studies involving lithium soaps, particularly in the context of lubricating greases and their interaction with surfaces. AFM measurements, alongside rheological studies, have supported findings on the formation of fibrous structures by lithium 12-hydroxystearate thickeners and the development of thickening properties at certain concentrations. nlgi.org

AFM can also be used to investigate the effects of aging and degradation on the microstructure of lithium grease thickeners, showing deterioration in the thickener structure. researchgate.net While direct studies on the surface roughness of pure lithium stearate particles using AFM were not prominently found in the search results, the technique's capability to provide high-resolution topographical data and analyze surface properties makes it relevant for such characterization. AFM is also used in the broader field of lithium-ion batteries to investigate surface topography, electrochemical reactions, and interfacial phenomena, highlighting its potential for studying lithium-containing compounds and their interactions at interfaces. ceramist.or.krresearchgate.net

Thermal Analysis Methods for Investigating Transformations and Decomposition Pathways of Lithium Stearate

Thermal analysis techniques are essential for understanding the behavior of lithium stearate as a function of temperature, including phase transitions, thermal stability, and decomposition pathways. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used methods for this purpose. atamanchemicals.comresearchgate.netosti.govakjournals.compsu.edu

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions in Lithium Stearate

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, allowing for the detection and quantification of endothermic (heat absorbing) and exothermic (heat releasing) transitions. tainstruments.com These transitions can include melting, crystallization, solid-state transitions, and decomposition.

DSC studies on lithium stearate have revealed complex thermal behavior with multiple phase transitions, which are reported to be dependent on the heating atmosphere. akjournals.com Under an inert atmosphere, such as nitrogen or helium, lithium stearate exhibits endothermic transitions. osti.govakjournals.com A solid-state phase transition is typically observed between 97 °C and 115 °C, with a peak maximum around 108 °C. akjournals.com Further transitions occur at higher temperatures, between 180 °C and 230 °C, with peak maxima around 200 °C and 227 °C under nitrogen. akjournals.com

The melting point of lithium stearate has been reported in various studies, with values around 220-221.5 °C. atamanchemicals.comeastharbourgroup.comsamaterials.comeuropa.eu However, DSC analysis can show transitions at lower temperatures as well, depending on the specific conditions and sample history. akjournals.comcdnsciencepub.com Discrepancies in reported melting points can arise from differences in analytical techniques and sample purity. Under an inert atmosphere, the transition around 108 °C is endothermic, while the higher temperature transitions can become exothermic in the presence of air or oxygen, indicating oxidative degradation. akjournals.com

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Evolved Gas Analysis of Lithium Stearate

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability, decomposition steps, and the amount of volatile components. TGA can also be coupled with evolved gas analysis techniques (e.g., mass spectrometry or FTIR) to identify the gaseous products released during decomposition.

TGA studies on lithium stearate show that decomposition occurs in distinct steps, influenced by the surrounding atmosphere. atamanchemicals.comosti.govakjournals.com Under an inert atmosphere, the initial degradation typically begins around 200 °C. osti.gov Further accelerated degradation is observed above 400 °C. osti.gov The weight loss continues up to approximately 530 °C, with around 10% residual weight (ash) remaining. osti.gov According to literature, under an inert atmosphere, lithium stearate decomposes into lithium oxalate (B1200264) before forming lithium carbonate at higher temperatures, around 550 °C. atamanchemicals.comosti.gov

In the presence of air or oxygen, oxidative degradation occurs, typically between 230 °C and 360 °C under a static atmosphere, and this process is highly exothermic. akjournals.com Under nitrogen, this degradation is endothermic and occurs over a wider temperature range (230 °C to 415 °C). akjournals.com The atmosphere and the concentration of the soap can affect the chemical kinetics of the thermal decomposition. atamanchemicals.comresearchgate.netakjournals.com

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response of Lithium Stearate-Containing Systems

Dynamic Mechanical Analysis (DMA) is a thermo-mechanical technique used to measure the viscoelastic properties of materials as a function of temperature, time, frequency, stress, and strain. polymerinnovationblog.comtainstruments.comanton-paar.com It involves applying an oscillating stress or strain to a sample and measuring the resulting strain or stress, respectively, along with the phase angle between them. polymerinnovationblog.comtainstruments.comanton-paar.comresearchgate.net This allows for the determination of the storage modulus (E' or G', representing the elastic component), the loss modulus (E'' or G'', representing the viscous component), and the loss factor (tan δ, the ratio of the loss modulus to the storage modulus). polymerinnovationblog.comanton-paar.com

While DMA is widely used for characterizing polymers and other viscoelastic materials, including greases tainstruments.compolymerinnovationblog.com, specific detailed studies focusing solely on the DMA of pure lithium stearate powder were not extensively found in the provided search results. However, DMA is highly relevant for understanding the mechanical behavior of systems where lithium stearate acts as a thickener, such as lubricating greases.

Rheological Behavior and Dispersion Science of Lithium Stearate Based Systems

Rheological Characterization of Lithium Stearate (B1226849) in Non-Aqueous Dispersions

The rheological properties of lithium stearate in non-aqueous dispersions are critical to their function, influencing flow characteristics, structural integrity, and stability. These properties are largely determined by the concentration and morphology of the lithium stearate thickener within the base fluid.

Flow Behavior and Viscoelasticity of Lithium Stearate-Thickened Suspensions

Lithium stearate-thickened suspensions, such as lubricating greases, exhibit complex flow behavior, typically characterized as non-Newtonian. A common feature is their high initial viscosity, which decreases significantly upon the application of shear stress—a phenomenon known as shear thinning or pseudoplasticity. wikipedia.org Once sufficient force is applied to shear the grease, the viscosity drops, approaching that of the base oil. wikipedia.org

Research indicates that the flow properties of lithium stearate greases are influenced by factors such as thickener concentration and temperature. For instance, studies on greases thickened with lithium 12-hydroxystearate (a closely related compound with similar behavior) in mineral oil show that yield stress, storage modulus (G'), and loss modulus (G'') increase with increasing thickener concentration. researchgate.net At thickener concentrations above a critical point (e.g., 5% by volume for lithium 12-hydroxystearate), the storage modulus (G'), representing the elastic component, is greater than the loss modulus (G''), indicating solid-like, viscoelastic behavior. researchgate.net Below this concentration, the viscous component dominates (G'' > G'). researchgate.net

The viscoelastic properties of lithium stearate greases can also be compared to those thickened with other metal stearates. For example, a study comparing greases thickened with lithium, magnesium, and zinc stearate found that the lithium stearate grease exhibited the lowest loss factor, suggesting more significant elastic properties. mdpi.com This was attributed to the formation of a network of entangled fibers, characteristic of lithium greases, which provides a stronger structure compared to the spherical particles formed by magnesium and zinc stearates. mdpi.com

Data on the rheological properties of lithium stearate-thickened systems often include measurements of shear stress and viscosity as a function of shear rate. The following table illustrates typical data points that might be observed in such studies, demonstrating the shear-thinning behavior.

| Shear Rate (s⁻¹) | Shear Stress (Pa) | Apparent Viscosity (Pa·s) |

| 0.1 | 50 | 500 |

| 1 | 100 | 100 |

| 10 | 200 | 20 |

| 100 | 500 | 5 |

Thixotropic and Shear-Thinning Phenomena in Lithium Stearate Formulations

Lithium stearate formulations, particularly greases, are well-known for their thixotropic and shear-thinning characteristics. wikipedia.orgscribd.comsci-hub.st Shear thinning, as discussed, is the decrease in viscosity under increasing shear rate. Thixotropy is a time-dependent shear-thinning behavior where the viscosity decreases over time at a constant shear rate and recovers gradually when the shear stress is removed. wikipedia.orgresearchgate.net This reversible structural breakdown and reformation is a defining feature of lithium stearate greases.

The thixotropic behavior is attributed to the disruption and subsequent reformation of the internal thickener microstructure under shear. researchgate.net The extent of thixotropy can be influenced by factors such as thickener concentration and shear rate. researchgate.net Higher thickener fractions and specific shear rates can significantly impact the reconstruction of the lithium thickener microstructure after shearing. researchgate.net

Studies investigating thixotropy often involve applying shear for a period, followed by a relaxation time, and then reapplying shear to measure the recovery of structure and viscosity. researchgate.net The increase in structural viscosity and shear stress between the sheared and relaxed states provides a measure of the thixotropic recovery. researchgate.net

Mechanisms of Viscosity Modification and Gelation by Lithium Stearate

The ability of lithium stearate to modify the viscosity of non-aqueous liquids and form gels is fundamentally linked to its self-assembly into intricate network structures.

Fiber Formation and Network Structures in Lithium Stearate Gels

A primary mechanism by which lithium stearate thickens non-aqueous systems is the formation of a three-dimensional network of entangled fibers. mdpi.comcapes.gov.br These fibers, often described as having a high aspect ratio, create a continuous internal structure that immobilizes the liquid phase, leading to increased viscosity and the formation of a gel or semi-solid material. mdpi.comscielo.br

Microscopic analysis, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has revealed the fibrous nature of lithium stearate thickeners in greases. mdpi.comresearchgate.net These studies show networks of entangled fibers, with morphology potentially varying slightly depending on the base oil used (e.g., paraffinic vs. naphthenic). researchgate.net The strength and elasticity of the resulting gel are directly related to the existence of this large-scale tridimensional network of soap fibers. capes.gov.br

The formation of these fibrous structures is a result of the self-assembly of lithium stearate molecules. This self-assembly is driven by supersaturation, leading to nucleation and the formation of one-dimensional objects like fibers. scielo.br The process involves the co-crystallization of lithium stearate, which can be influenced by the presence of other components, such as lithium borate (B1201080) in composite greases, potentially leading to strengthened soap fiber structures. mdpi.com

Role of Intermolecular Interactions in Lithium Stearate System Rheology

The rheological properties and network formation in lithium stearate systems are significantly influenced by intermolecular interactions. While not explicitly detailed for lithium stearate alone in all search results, related lithium soaps and general principles of grease thickener behavior provide insight.

Grease structures are held together by various types of short-range interactions. nlgi-india.org These non-covalent bonds contribute to the stability and mechanical properties of the grease. nlgi-india.org For lithium 12-hydroxystearate, for example, intermolecular hydrogen bonding along the fiber axis is a key interaction driving the formation of helical fibers. scielo.br While lithium stearate lacks the hydroxyl group for this specific type of hydrogen bonding, other interactions, such as van der Waals forces between the long hydrocarbon chains and ionic interactions involving the lithium carboxylate head groups, play crucial roles in the self-assembly and network formation. nlgi-india.orgtribology.rs

The interaction between the lithium stearate thickener and the base oil also influences rheology. The polarity mismatch between the ionic thickener and non-polar base oil can contribute to phenomena like oil bleed, where the oil separates from the thickener matrix. nlgi-india.org The strength of the interaction between the thickener and the base oil can affect the stiffness of the formed network. mdpi.com

Dispersion Stability and Particle Interaction Dynamics of Lithium Stearate

Lithium stearate forms stable dispersions in non-aqueous liquids rather than undergoing true dissolution, particularly in hydrocarbons at room temperature due to its low solubility. europa.euiisc.ac.in The stability of these dispersions is crucial for maintaining the desired rheological properties over time.

The dispersed lithium stearate exists as particles, often in the form of the previously mentioned fibers or lath-shaped crystallites. iisc.ac.in These particles can flocculate, or aggregate, over time, leading to changes in the dispersion's structure and rheology. iisc.ac.in Sedimentation can also occur, although the formation of a network can lead to very high sediment volumes, indicating the entrapment of the liquid phase within the settled structure. iisc.ac.in

The particle interaction dynamics, including attractive and repulsive forces between the lithium stearate particles, govern the formation and stability of the network. Short-range interactions between particles contribute to the formation of a cross-linked microstructure. researchgate.net The stability of the dispersion is influenced by factors such as particle size and shape, as well as the nature of the continuous phase. iisc.ac.in While recrystallization can lead to changes in particle size and shape in some soap dispersions, it is reported to be negligibly slow in lithium stearate dispersions in hydrocarbons like benzene (B151609) and n-heptane at room temperature, a consequence of its low solubility. iisc.ac.in

Maintaining dispersion homogeneity is important for consistent rheological behavior. Methods for preparing lithium stearate dispersions often involve fine grinding and intensive mixing to achieve a stable, homogeneous state with good sedimentation stability. globecore.com

| Property | Observation/Behavior | Contributing Factor(s) |

| Flow Behavior | Shear-thinning (pseudoplastic) | Network breakdown under shear |

| Viscoelasticity | Exhibits both elastic (G') and viscous (G'') properties | Formation of a 3D fibrous network |

| Thixotropy | Time-dependent viscosity recovery after shearing | Reversible breakdown/reformation of network |

| Viscosity Modification | Increases viscosity significantly | Formation of a sample-spanning network |

| Gelation | Forms gels/semi-solids in non-aqueous liquids | Self-assembly into entangled fibers |

| Dispersion Stability | Forms stable dispersions (not true solutions) | Low solubility in non-aqueous media |

| Particle Interaction | Short-range interactions lead to network formation | Intermolecular forces (van der Waals, ionic) |

Colloid Science Principles Governing Lithium Stearate Dispersion

Lithium stearate dispersions are colloidal systems where solid lithium stearate particles are dispersed within a continuous liquid phase, often a lubricating oil researchgate.net. These systems exhibit properties intermediate between true solutions and suspensions libretexts.org. The dispersed lithium stearate particles, often described as fibers or crystallites, interact to form a three-dimensional network responsible for the grease structure and its solid-like behavior at rest researchgate.netresearchgate.net.

The colloidal stability of lithium stearate dispersions is influenced by the interactions between the dispersed particles and the dispersion medium. Factors such as particle shape, size, and surface characteristics, as well as the properties of the continuous phase, play a role in maintaining a stable dispersion and preventing settling iisc.ac.inmdpi.com. Lithium stearate is noted as being hydrophilic and swells in solvents atamanchemicals.com.

Factors Influencing Aggregation and Sedimentation of Lithium Stearate Particles

Aggregation and sedimentation are critical concerns in the stability of lithium stearate dispersions. Aggregation refers to the clustering of dispersed particles, while sedimentation is the settling of these particles due to gravity mdpi.com.

Several factors influence the aggregation and sedimentation of lithium stearate particles:

Particle Characteristics: The size, shape, and surface properties of lithium stearate particles significantly impact their tendency to aggregate and settle. Studies on lithium stearate dispersions have noted the presence of rigid, lath-shaped particles iisc.ac.in. The particle size distribution can affect the rheological behavior and potentially influence sedimentation rates researchgate.netnih.govanton-paar.com. While specific particle size distribution data for lithium stearate used as a grease thickener may be waived in some contexts, proprietary data for lithium 12-hydroxystearate indicates a range of particle sizes europa.eu.

Particle Interactions: The forces between lithium stearate particles, including attractive and repulsive forces, determine the likelihood of aggregation. In colloidal systems, these interactions contribute to the formation of the network structure researchgate.net. Preferred end-to-end contacts have been observed in the sedimentation of lithium stearate in certain solvents, suggesting specific interaction mechanisms researchgate.net.

Dispersion Medium Properties: The nature of the liquid phase, including its viscosity and polarity, affects the dispersion stability. Lithium stearate is typically dispersed in oils, and the choice of oil can influence the resulting grease structure and colloidal stability atamanchemicals.comresearchgate.net. Higher viscosity of the dispersion medium can hinder particle settling mdpi.com.

Concentration of Dispersed Phase: The concentration of lithium stearate in the dispersion plays a significant role. At higher concentrations, the formation of a robust network can trap the liquid medium and prevent sedimentation researchgate.netmdpi.com.

Temperature: Temperature can influence the phase behavior of lithium stearate in the dispersion medium, affecting particle interactions and the stability of the network structure scirp.org.

Shear Forces: Applied shear forces, such as those experienced during manufacturing or use as a lubricant, can affect the network structure, potentially leading to shear thinning or even degradation of the grease structure, which could impact sedimentation over time researchgate.net.

Applications of Lithium Stearate in Advanced Materials and Engineering Formulations

Role of Lithium Stearate (B1226849) in Lubricant Grease Technology

Lithium stearate is a cornerstone ingredient in the production of lubricating greases, particularly lithium-based greases, which are widely used in automotive, industrial, and marine applications. samaterials.compolymeradd.co.thnimbasia.comatamanchemicals.com These greases are favored for their robust performance across a range of operating conditions. nimbasia.comatamanchemicals.com

Thickener Mechanisms and Performance Enhancements of Lithium Stearate in Grease Formulations

In lubricant greases, lithium stearate functions primarily as a thickener, transforming liquid base oils into a semi-fluid to solid grease structure. polymeradd.co.th2017erp.comolezol.comresearchgate.net This thickening occurs due to the formation of a three-dimensional network of lithium stearate particles dispersed within the base oil. olezol.comfunctionalproducts.com Electron microscopy studies have shown that greases thickened with lithium stearate can form a double-stranded, entangled twisted ribbon structure, contributing to their excellent mechanical stability. nanotrun.com

The presence of lithium stearate imparts several performance enhancements to greases:

High Dropping Point and Thermal Stability: Greases thickened with lithium stearate exhibit a high dropping point, generally above 190-200°C, allowing them to be used at elevated temperatures. nanotrun.comolezol.com This thermal stability is crucial for applications in demanding environments like automotive engines and heavy machinery. samaterials.comnimbasia.com

Mechanical and Shear Stability: The entangled fibrous structure provides excellent mechanical stability, preventing the grease from thinning or losing consistency under high-speed mechanical shearing action. nanotrun.comolezol.com

Water Resistance: Lithium stearate contributes to good water resistance, making the greases suitable for use in wet or moist conditions and on mechanical parts in contact with water. nimbasia.comatamanchemicals.comnanotrun.comolezol.com

Colloidal Stability: The strong binding strength of lithium stearate to the surface of soap fibers and the liquid phase bonding strength in the crystal lattice contribute to better colloidal stability, ensuring the grease maintains its structure over time. nanotrun.com

Research has explored the influence of various factors on the performance of lithium greases. For instance, studies have investigated the impact of base oil properties, such as viscosity and type (mineral oil, polyalphaolefin (PAO), or synthetic blends), on the frictional behavior of lithium-thickened greases. d-nb.info The addition of nanoparticles, such as hexagonal boron nitride (h-BN), has also been shown to enhance the tribological properties, reducing friction and wear in lithium grease formulations. researchgate.net

Interactive Table 1: Typical Properties of Lithium Stearate Grease

| Property | Value Range / Description | Source |

| Thickener Concentration | 2-20% by weight | olezol.com |

| Dropping Point | 190-200°C (374-392°F) or above | nanotrun.comolezol.comroyalmfg.com |

| Operating Temperature | -20°C to 120°C (continuous), 150°C (short period) | nanotrun.comolezol.com |

| Water Resistance | Excellent | nimbasia.comatamanchemicals.comnanotrun.comolezol.com |

| Mechanical Stability | Excellent | nanotrun.comolezol.com |

| Colloidal Stability | Good | nanotrun.com |

| Texture | Smooth buttery structure | olezol.com |

Compatibility and Synergistic Effects of Lithium Stearate with Base Oils and Additives in Lubricants

The performance of lithium stearate greases is also influenced by their compatibility with base oils and the synergistic effects achieved with various additives. Lithium stearate is designed for use with hydrocarbon and synthetic lubricant-based greases. atamanchemicals.comchempoint.com

Compatibility between different grease types is crucial, and while simple lithium greases (thickened with lithium stearate or lithium 12-hydroxystearate) are generally compatible with many other thickener types, compatibility testing is always recommended when mixing greases. precisionlubrication.commachinerylubrication.com The compatibility is primarily related to the thickener types and the nature of the base fluids. precisionlubrication.commachinerylubrication.com

Various additives are incorporated into lithium grease formulations to enhance specific properties. These can include anti-corrosion agents, rust inhibitors, antioxidants, anti-wear additives, and extreme pressure (EP) additives. nanotrun.com2017erp.comolezol.comroyalmfg.com These additives work in conjunction with the lithium stearate thickener and the base oil to provide optimal performance for specific applications. olezol.comfunctionalproducts.com For example, EP additives enhance load-carrying capacity and anti-wear properties. olezol.com Studies have shown that combining multiple types of additives can result in even greater improvements in tribological properties. researchgate.net The selection and concentration of these additives are critical, as they can interact with the thickener and base oil, potentially leading to synergistic or, in some cases, antagonistic effects. functionalproducts.com

Lithium Stearate as a Processing Aid and Modifier in Polymer Science

In the polymer industry, lithium stearate serves as a valuable processing aid and modifier, improving the efficiency of manufacturing processes and enhancing the properties of the final polymer products. samaterials.compolymeradd.co.th2017erp.com It is used in the production of various plastics and rubber. polymeradd.co.thatamanchemicals.com

Anti-blocking Functionality of Lithium Stearate in Polymer Films and Sheets

Blocking is a common issue in polymer films and sheets, where adjacent layers stick together, making them difficult to separate. google.com Lithium stearate acts as an anti-blocking agent by creating a microscopic roughening of the film or sheet surface, which reduces the contact area between layers and minimizes this undesirable adhesion. google.com This functionality is particularly important in the production of polymer films for packaging and other applications where easy separation of layers is required. chempoint.comrchemine.net

External Lubricant Action of Lithium Stearate in Polymer Extrusion and Molding Processes

During polymer processing techniques like extrusion and molding, the polymer melt needs to flow smoothly through machinery. Lithium stearate functions as an external lubricant, creating a lubricating layer between the polymer melt and the metallic surfaces of the processing equipment. dynisco.comgoogle.com This action helps to reduce friction, improve the flow properties of the polymer melt, and prevent the polymer from sticking to the equipment. polymeradd.co.thrchemine.netdynisco.com By facilitating smoother processing, lithium stearate contributes to increased production efficiency and improved quality of extruded and molded polymer products. polymeradd.co.th It is used as an external lubricant for various polymers, including nylon, phenolic resin, and rigid polyvinyl chloride. 2017erp.com

Interactive Table 2: Functions of Metallic Stearates in Polymer Processing

| Function | Description | Relevant Application Areas | Example Metallic Stearates (General) |

| Anti-blocking | Reduces adhesion between adjacent polymer layers. | Films, Sheets, Coatings | Lithium Stearate, Calcium Stearate google.com |

| External Lubricant | Provides lubrication between polymer melt and processing equipment surfaces. | Extrusion, Molding | Lithium Stearate, Calcium Stearate rchemine.netgoogle.com |

| Internal Lubricant | Reduces friction within the polymer melt itself. | Extrusion, Molding | Calcium Stearate rchemine.net |

| Mold Release Agent | Facilitates easy removal of the polymer product from the mold. | Molding | Lithium Stearate, Zinc Stearate nimbasia.comrchemine.netknowde.com |

| Stabilizer | Improves thermal stability and prevents degradation during processing. | Various Polymer Types (e.g., PVC) | Lithium Stearate, Zinc Stearate nimbasia.comatamanchemicals.com2017erp.comadeka.co.jp |

| Processing Aid | Generally improves the flow and handling characteristics of the polymer. | Compounding, Extrusion, Molding | Lithium Stearate, Calcium Stearate polymeradd.co.thatamanchemicals.comchempoint.com |

Utilization of Lithium Stearate in Release Agents and Coatings

Lithium stearate is also utilized in the formulation of release agents and coatings. atamanchemicals.com2017erp.com As a release agent, it helps prevent materials from adhering to surfaces, which is valuable in molding processes and in applications where easy separation is desired. nimbasia.comknowde.com In coatings, lithium stearate can function as a gelling agent, helping to control viscosity and improve the texture and consistency of the coating. nimbasia.com2017erp.com It can also enhance the durability and resistance of coatings to environmental factors. nimbasia.com Its use in polymeric coatings is also documented. chempoint.comchempoint.com

Mold Release Applications of Lithium Stearate in Composite and Plastic Manufacturing

Lithium stearate serves as a valuable mold release agent in the production of plastics and rubber nimbasia.comflychemtech.com. Its inclusion aids in improving processing efficiency and the quality of the final product nimbasia.com. In the plastics industry, lithium stearate is utilized as a lubricant and mold release agent, especially in applications requiring high operating temperatures atamanchemicals.com2017erp.com. It can also function as an external lubricant for materials such as nylon, phenolic resin, and rigid polyvinyl chloride 2017erp.com.

In polymer additives, lithium stearate is used as a mold release agent 2017erp.com. It can help reduce friction between the polymer and other components like fillers or metal surfaces 2017erp.com. This property is crucial for smooth processing and preventing sticking during molding and extrusion processes polymeradd.co.thnanotrun.com.

Surface Modification and Non-stick Properties Imparted by Lithium Stearate Coatings

Lithium stearate can impart surface modification and non-stick properties. As a surface modifier, it can provide specific characteristics to surfaces or interfaces researchgate.net. Research has explored its use in surface modification of materials like molybdenum disulfide (MoS₂) flakes to improve dispersibility and electrical properties chalcogen.ro. The modification process, potentially assisted by lithium stearate's lubricant properties, can facilitate exfoliation and simultaneous modification of the flakes chalcogen.ro. EDAX results from one study showed that stearate surface-treated MoS₂ samples exhibited increased carbon and oxygen elemental concentrations, confirming modification chalcogen.ro.

While the direct application of lithium stearate as a standalone non-stick coating is not explicitly detailed in the provided information, its use as a mold release agent and surface modifier suggests its ability to reduce adhesion and friction at interfaces. This inherent property contributes to non-stick behavior in various processing and material applications.

Emerging Applications of Lithium Stearate in Novel Material Systems

Emerging applications of lithium stearate are being explored in novel material systems, particularly in the field of energy storage. Research indicates that the pyrolysis of in situ formed lithium stearate can be an effective strategy to activate Li₂MnO₃, a cathode material for lithium-ion batteries researchgate.net. This process, derived from chemically adsorbed stearic acid on Li₂MnO₃ particle surfaces, can lead to a much larger reversible discharge capacity and improved rate performance compared to pristine Li₂MnO₃ researchgate.net.

Another emerging application is in the synthesis of carbon-coated LiFePO₄ (LiFePO₄/C) nanocomposites for lithium-ion batteries. The pyrolysis of in situ formed lithium stearate at a relatively low temperature (400 °C) can facilitate the formation of the carbon coating and the reduction of Fe³⁺ species, leading to the formation of crystallized LiFePO₄/C nanocomposites researchgate.net.

Furthermore, lithium stearate is being investigated for surface engineering of boron nitride nanosheets (BNNS) to tailor their electronic, mechanical, and thermal characteristics researchgate.net. As a surface modifier for BNNS, lithium stearate can enhance their compatibility with different matrices and facilitate their integration into various composite materials researchgate.net. This surface modification can influence the optical bandgap and thermal stability of the BNNS composites researchgate.net.

In advanced construction materials, researchers are incorporating lithium stearate into cementitious composites to create water-resistant coatings for marine infrastructure pmarketresearch.com. Field trials have shown that concrete surfaces treated with lithium stearate exhibited lower chloride ion penetration after exposure to seawater pmarketresearch.com. Lithium stearate is also emerging as a biocompatible rheology modifier for photopolymer resins in medical 3D printing pmarketresearch.com.

These examples highlight the expanding role of lithium stearate beyond traditional applications, demonstrating its potential in developing materials with enhanced or novel properties for various advanced technologies.

Theoretical and Computational Chemistry Approaches to Lithium Stearate

Quantum Mechanical Investigations of Lithium Stearate (B1226849) Molecular Structure and Reactivity

Quantum mechanical (QM) methods are employed to study the electronic structure, bonding, and reactivity of molecules with high accuracy. For lithium stearate, these investigations typically focus on the interactions within the molecule and between molecules, which govern its macroscopic properties. Due to the computational cost of these methods, studies often use model systems, such as lithium acetate (B1210297) or the closely related lithium 12-hydroxystearate, to elucidate fundamental principles that are transferable to lithium stearate. acs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. youtube.com DFT calculations on systems analogous to lithium stearate, such as lithium carboxylates, reveal the nature of the ionic bond between the lithium cation (Li⁺) and the stearate anion (C₁₈H₃₅O₂⁻).

DFT studies on the interaction of Li⁺ with carbonyl groups, similar to the carboxylate head of stearate, show that the Li⁺ ion binds strongly to the oxygen atoms. mdpi.com The calculated binding energy is significant, for example, the binding energy of a Li⁺ ion to ethylene (B1197577) carbonate is calculated to be 56.1 kcal/mol. mdpi.com This strong electrostatic interaction leads to a significant charge transfer from the lithium atom to the carboxylate group, resulting in a highly polar bond. The calculated bond distance between the lithium and oxygen atoms in such complexes is typically around 1.740 Å. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. These orbitals are key to understanding the reactivity of the molecule. For the stearate anion, the HOMO is primarily localized on the carboxylate oxygen atoms, indicating that this is the site for electrophilic attack. The LUMO is generally distributed over the hydrocarbon chain. The large HOMO-LUMO gap is consistent with the chemical stability of the compound.

A comparative DFT study on stearic acid provides insight into the bond orders, which are altered upon formation of the lithium salt. researchgate.net The C=O double bond of the carboxylic acid disappears and is replaced by two delocalized C-O bonds in the carboxylate anion, indicating resonance stabilization. researchgate.net

Table 6.1.1: Calculated DFT Properties of Lithium-Carboxylate Systems

| Property | Description | Typical Calculated Value/Observation |

|---|---|---|

| Binding Energy (Li⁺-Carbonyl) | Strength of the interaction between the lithium ion and the carboxylate group. | ~40-60 kcal/mol mdpi.com |

| Bond Distance (Li-O) | The equilibrium distance between the lithium ion and an oxygen atom of the carboxylate. | ~1.74 Å mdpi.com |

| HOMO Localization | Region of the molecule where the highest energy electrons are located. | Primarily on the carboxylate oxygen atoms. |

This table is generated based on data from analogous lithium-carboxylate systems studied via DFT.

Ab initio molecular orbital theory encompasses a set of quantum chemistry methods based on first principles, without the inclusion of experimental data. These studies provide detailed information about intermolecular interactions, which are crucial for understanding the self-assembly and aggregation of lithium stearate.

Studies on model dimers, such as lithium acetate, using ab initio methods have been performed to understand the fundamental interactions that drive the aggregation of lithium soaps. acs.orgnih.gov These calculations establish the structure and complexation energies of dimers. For instance, the lithium acetate dimer is predicted to form a stable C₂h-symmetric structure, where two lithium ions bridge the two acetate molecules. acs.orgnih.gov This type of bridged structure is fundamental to the formation of the fibrous networks that characterize lithium stearate in greases.

The interaction energies calculated from these methods help in the development of accurate force fields for larger-scale simulations. nih.gov The combination of ab initio calculations with molecular dynamics simulations has been particularly powerful in studying the aggregation of the closely related lithium 12-hydroxystearate. acs.orgnih.govacs.org These quantum calculations confirmed that the dimers formed are sufficiently stable to be treated as pseudo-covalent complexes in subsequent molecular dynamics simulations, providing a critical link between quantum and classical modeling approaches. nih.gov

Molecular Dynamics (MD) Simulations of Lithium Stearate Self-Assembly and Aggregation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique is essential for understanding the mesoscale phenomena of lithium stearate, such as its self-assembly into fiber networks, which are responsible for its thickening properties in lubricating greases.

MD simulations of lithium soaps, particularly the similar lithium 12-hydroxystearate, in nonpolar solvents like hexane (B92381) have shown that these molecules spontaneously self-assemble into aggregates. acs.org In contrast to the acid form, which forms distinct ring-like structures, the lithium salt produces a network of fibrils that span the simulation volume. acs.org This simulated behavior aligns well with the known fiber-forming tendency of lithium stearate in greases. The simulations reveal that the lithium salt aggregates exhibit more efficient packing at the carboxylate head groups compared to other alkali metal salts like sodium stearate. acs.orgnih.gov

The accuracy of MD simulations is critically dependent on the force field, which is a set of parameters and equations describing the potential energy of the system. uiuc.edu Developing an accurate force field for lithium stearate involves parameterizing the interactions for the lithium ion and the long-chain carboxylate.

Force fields can be categorized as non-polarizable or polarizable. Non-polarizable force fields use fixed partial charges on atoms, while polarizable force fields allow these charges to fluctuate in response to the local electric field, offering a more realistic description of ionic systems. researchgate.net Many-body polarizable force fields have been developed for components relevant to lithium-ion batteries, such as lithium salts in various solvents. nih.govnih.gov These are often parameterized using data from high-level quantum mechanical calculations of dimer interaction energies and experimental thermodynamic properties. nih.gov

For complex systems like lithium stearate, a common approach is to use existing well-validated force fields like AMBER or CHARMM as a starting point and then specifically parameterize the necessary terms. nih.gov This can involve fitting dihedral angle parameters to QM energy scans and adjusting electrostatic parameters to match the QM electrostatic potential. nih.gov In some cases for lithium ions in polymers, scaling the ionic charge by about 20% (e.g., using Li⁺⁰·⁸ instead of Li⁺¹·⁰) in non-polarizable force fields has been shown to improve agreement with experimental diffusion measurements. researchgate.net Coarse-grained models, which group atoms into larger pseudo-atoms, are also being developed to simulate the larger-scale structure and rheology of lithium greases over longer timescales. utwente.nl

Computational methods are increasingly used to simulate the rheological (flow) behavior of complex fluids like lithium stearate greases. These simulations can connect the microscopic structure of the thickener network to the macroscopic properties of the grease.

Coarse-grained MD simulations have successfully reproduced the viscoelastic and plastic behavior observed experimentally in lithium greases. utwente.nl Parametric studies within these simulations show that the apparent viscosity increases with increasing fiber length, fiber stiffness, and thickener concentration, which aligns with experimental observations. utwente.nlsemanticscholar.orgtandfonline.com These models provide a tool to study effects that are difficult to isolate experimentally, such as the impact of fiber entanglement. utwente.nl

Computational Fluid Dynamics (CFD) is another approach used to simulate grease behavior, particularly in applications like gearboxes. researchgate.netmdpi.com While most CFD studies focus on oil lubrication, methods for non-Newtonian fluids like grease are being developed. researchgate.net These simulations can model grease distribution and power dissipation, providing valuable insights for engineering design. researchgate.net Molecular dynamics simulations of concentrated lithium salt solutions have also been used to relate liquid structure to frequency-dependent shear viscosity, revealing how heterogeneous domain structures contribute to viscoelasticity. nih.govresearchgate.net

Mechanistic Modeling of Lithium Stearate Chemical Reactions and Degradation

Understanding the chemical reactions and degradation pathways of lithium stearate is crucial for predicting its service life and thermal stability. Mechanistic modeling aims to simulate these processes at a molecular level.

The thermal degradation of lithium stearate has been studied experimentally, providing a basis for modeling. researchgate.netosti.gov Thermogravimetric analysis (TGA) shows that under an inert atmosphere, degradation begins around 200°C, with accelerated degradation above 400°C. osti.gov The proposed decomposition pathway involves lithium stearate first decomposing to lithium oxalate (B1200264), which then further decomposes to lithium carbonate at higher temperatures (around 550°C). osti.gov

Table 6.3.1: Key Thermal Decomposition Stages of Lithium Stearate in an Inert Atmosphere

| Temperature Range | Observed Event | Primary Decomposition Product |

|---|---|---|

| ~200 °C | Onset of initial degradation | - |

| > 400 °C | Accelerated degradation | Lithium Oxalate |

Data sourced from thermogravimetric analysis studies. osti.gov

Reactive force fields (ReaxFF) are a class of force fields used in MD simulations that can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. nih.gov While specific ReaxFF models for lithium stearate are not widely published, the methodology has been extensively applied to model the decomposition of electrolytes and the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries. nih.govresearchgate.net These studies provide a framework for modeling the degradation of the organic stearate chain and its reactions. Such models can capture complex reaction networks, including oxidation, radical formation, and propagation, providing a detailed, atomistic view of the degradation process. researchgate.net This approach could be adapted to model the mechanical and chemical aging of lithium stearate grease, where shear forces can break down the thickener network, leading to changes in rheological properties. tandfonline.com

Reaction Pathway Prediction for Lithium Stearate Synthesis under Varying Conditions

Quantum Chemistry Approaches:

Quantum chemistry methods, particularly Density Functional Theory (DFT), are well-suited for investigating the electronic structure and energetics of the reactants, transition states, and products involved in the synthesis of lithium stearate. A plausible reaction pathway involves the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon of stearic acid. Computational models can be used to:

Map the Potential Energy Surface: By calculating the energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed. This map reveals the most likely pathway from reactants to products, identifying the transition state—the highest energy point on this path.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate. DFT calculations can provide accurate estimates of this barrier, allowing for the prediction of how different conditions might affect the synthesis kinetics.

Hypothetical Reaction Intermediates and Transition States:

A DFT study of the saponification of stearic acid with lithium hydroxide could predict the geometries and energies of key species along the reaction pathway. The initial step would likely involve the deprotonation of the carboxylic acid by the hydroxide ion to form a stearate anion and water. Subsequently, the lithium ion would coordinate with the carboxylate group. Alternatively, the hydroxide could directly attack the carbonyl carbon, forming a tetrahedral intermediate. Computational modeling would be instrumental in distinguishing between these and other possible mechanistic pathways by comparing the activation barriers associated with each.

Varying conditions can also be simulated. For instance, increasing the temperature can be modeled by incorporating thermal energy into the calculations, which can help to predict at what point the reaction becomes favorable. The presence of different solvents can be simulated to understand how polarity and hydrogen bonding affect the stability of the intermediates and the transition state, thus influencing the reaction rate.

Computational Elucidation of Lithium Stearate Degradation Mechanisms

Lithium stearate, particularly in its application as a grease thickener, is subjected to thermal and oxidative stress, which can lead to its degradation. Understanding these degradation pathways is crucial for predicting the service life of lubricants and for designing more stable formulations. Computational methods, including both quantum chemistry and molecular dynamics, are invaluable for this purpose.

Thermal Degradation:

Experimental studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the thermal decomposition of lithium stearate proceeds through a multi-step process that is highly dependent on the atmosphere. akjournals.comosti.gov Under an inert atmosphere, the initial weight loss is often attributed to the loss of any residual water, followed by melting and then decomposition at higher temperatures. osti.gov The primary decomposition products are reported to be lithium oxalate, which then further decomposes to lithium carbonate at even higher temperatures. akjournals.comosti.gov

Interactive Data Table: Thermal Decomposition Stages of Lithium Stearate

| Atmosphere | Temperature Range (°C) | Observed Process | Primary Products |

| Inert (e.g., Nitrogen) | ~200 - 400 | Initial Decomposition | Lithium Oxalate |